Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with chlorine atoms at position 7, an ethyl carboxylate ester at position 3, and a 4-chlorobenzylamino group at position 2. Its molecular formula is C₂₀H₁₇Cl₂N₂O₃, with a molecular weight of 410.27 g/mol (calculated based on analogous compounds in ).
Synthesis: The synthesis of related 2-oxo-1,2-dihydroquinoline-3-carboxylates typically involves condensation of substituted 2-aminobenzaldehydes with diethyl malonate under basic conditions, followed by functionalization at position 3. For example, ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate (a close analog) is synthesized via refluxing 2-aminobenzaldehyde derivatives with diethyl malonate and subsequent chlorination. The 4-((4-chlorobenzyl)amino) group is likely introduced via nucleophilic substitution or reductive amination.
Properties
CAS No. |
1189916-34-4 |
|---|---|
Molecular Formula |
C19H16Cl2N2O3 |
Molecular Weight |
391.25 |
IUPAC Name |
ethyl 7-chloro-4-[(4-chlorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-2-26-19(25)16-17(22-10-11-3-5-12(20)6-4-11)14-8-7-13(21)9-15(14)23-18(16)24/h3-9H,2,10H2,1H3,(H2,22,23,24) |
InChI Key |
AQJAJDPBJYJGAW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been used in the design of bioactive compounds displaying anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities.
Mode of Action
It is known that similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have shown antimicrobial activity, with the most active ones displaying mic values in the range of 15 to 125 µg/mL. The length of the carbon-chain linker and electronic properties of the compounds are decisive for their biological activity.
Biochemical Pathways
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been synthesized via nucleophilic aromatic substitution.
Biological Activity
Ethyl 7-chloro-4-((4-chlorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article explores its antimicrobial and anticancer properties, providing insights from various studies and synthesizing findings into a comprehensive overview.
Chemical Structure and Properties
The compound features a quinoline core, characterized by a bicyclic aromatic system that includes nitrogen. The presence of an ethyl ester and chloro substituents enhances its chemical reactivity and potential biological interactions. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Core Structure | Quinoline derivative |
| Functional Groups | Ethyl ester, chloro substituents |
| Molecular Formula | C18H17Cl2N2O3 |
| Molecular Weight | 364.25 g/mol |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have focused on its effectiveness against various bacterial strains, particularly those exhibiting antibiotic resistance.
In Vitro Studies
-
Antibacterial Activity : The compound has been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest potent activity:
- S. aureus: MIC = 0.5 mg/mL
- E. coli: MIC = 1.0 mg/mL
- Mechanism of Action : The compound's mechanism may involve inhibition of bacterial enzymes crucial for cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly its effects on cancer cell lines such as MCF-7 (breast cancer).
Case Study: MCF-7 Cell Line
In vitro studies have demonstrated the compound's cytotoxic effects on MCF-7 cells:
- Cell Viability Assay : Using the MTT assay, it was found that the compound reduced cell viability significantly at concentrations above 10 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 20 | 50 |
| 50 | 20 |
The proposed mechanism for the anticancer activity includes:
- Induction of apoptosis through activation of caspases.
- Inhibition of cell proliferation by disrupting the cell cycle.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Crystallographic and Computational Insights
- Crystal Packing: Analogous compounds (e.g., ethyl 6-chloro-4-phenyl-2-oxo-1,2-dihydroquinoline-3-carboxylate) form hydrogen-bonded dimers via N-H···O interactions, stabilizing the 2-oxo group. Mercury software () aids in visualizing these interactions.
- Electron Density: The 4-chlorobenzylamino group’s electron-withdrawing nature may polarize the quinoline ring, affecting binding to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
